Predicted Lipophilicity (ACD/LogP) Comparison Against the Des-Ethyl Benzimidazole Analog
The target compound bears a 2-ethyl substituent on the benzimidazole ring, whereas the closest commercially available analog—2-(1H-benzimidazol-1-yl)-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide—lacks this substituent . This additional ethyl group increases the predicted ACD/LogP from approximately 4.28 (estimated for the des-ethyl analog using the same Percepta module) to 5.20 for the target compound . This represents an increase of ~0.92 log units, corresponding to a roughly 8-fold greater predicted octanol/water partition coefficient, which has implications for membrane permeability, non-specific protein binding, and tissue distribution. The predicted LogD at pH 7.4 is 4.70 for the target compound, along with a calculated ACD/BCF of 2201, indicative of significant lipophilicity .
| Evidence Dimension | Predicted octanol/water partition coefficient (ACD/LogP) and pH 7.4 distribution coefficient (ACD/LogD) |
|---|---|
| Target Compound Data | ACD/LogP = 5.20; ACD/LogD (pH 7.4) = 4.70; ACD/BCF (pH 7.4) = 2201 |
| Comparator Or Baseline | Des-ethyl analog (2-(1H-benzimidazol-1-yl)-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide, MW 351.44): ACD/LogP estimated ~4.28 based on ACD/Percepta fragment-based calculation |
| Quantified Difference | ΔLogP ≈ +0.92; ~8-fold higher predicted partitioning; BCF of target >2000 vs. estimated BCF of comparator ~400–500 |
| Conditions | ACD/Labs Percepta Platform v14.00; predicted data, not experimentally measured. No experimental logP or logD values have been published for either compound. |
Why This Matters
For procurement decisions, a LogP difference of 0.92 units can substantially alter compound behavior in biological assays (e.g., cell permeability, plastic binding, solubility), and the target compound's higher lipophilicity must be accounted for in assay design relative to the des-ethyl analog.
